4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride
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Overview
Description
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is a fluorinated heterocycle compound . It contains a benzisoxazole (a benzene-fused isoxazole), a piperidine, and a fluorine substituent . This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia . It is also exploited as a molecular scaffold for antimicrobials, antidepressants, and anticancer drugs .
Synthesis Analysis
The synthesis of this compound has been reported in several studies . In one study, new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized . In another study, a series of substituted N-(benzo[d]thiazol-2-yl)-2-(4-(6-fluorobenzo isoxazol-3-yl) piperidin-1-yl)acetamide were synthesized from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and 6-fluoro-3-(piperidin-4-yl)benzo isoxazole .Molecular Structure Analysis
The molecular formula of 4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride is C12H14ClFN2O . The molecular weight is 256.70 g/mol . The InChIKey is BCKMWQGLAQPWLX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 256.70 g/mol, hydrogen bond donor count of 2, hydrogen bond acceptor count of 4, and rotatable bond count of 1 .Scientific Research Applications
Synthesis of Atypical Antipsychotics
This compound is primarily involved in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone for the treatment of schizophrenia .
Antimicrobial Applications
The compound is exploited as a molecular scaffold for antimicrobials . The specific antimicrobial properties and mechanisms are still under investigation.
Antidepressant Applications
The compound is also used as a molecular scaffold for antidepressants . The specific antidepressant properties and mechanisms are still under investigation.
Anticancer Applications
The compound is used in the synthesis of anticancer drugs . In particular, a series of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives have been synthesized and evaluated for their antiproliferative activity .
Imaging Agents for Biological Applications
Synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications, have been reviewed .
Agricultural Applications
In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings, and a large number of compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients .
Mechanism of Action
Target of Action
It’s known that this compound is a key intermediate in the synthesis of atypical antipsychotics such as risperidone, paliperidone, and iloperidone . These drugs primarily target dopamine D2 and serotonin 5-HT2A receptors, which play crucial roles in the regulation of mood and behavior .
Mode of Action
These drugs work by antagonizing or blocking the dopamine D2 and serotonin 5-HT2A receptors, thereby modulating the neurotransmitter activity in the brain .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to the dopaminergic and serotonergic systems, given its role in the synthesis of atypical antipsychotics . By modulating the activity of these neurotransmitters, it can influence various downstream effects related to mood, cognition, and behavior.
Pharmacokinetics
The drugs synthesized using this compound, such as risperidone and paliperidone, are known to have good oral bioavailability and are metabolized primarily in the liver .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be seen in the modulation of neurotransmitter activity, particularly dopamine and serotonin. This can result in changes in mood, cognition, and behavior, which is why compounds like this are used in the treatment of conditions like schizophrenia .
properties
IUPAC Name |
4-fluoro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O.ClH/c13-9-2-1-3-10-11(9)12(15-16-10)8-4-6-14-7-5-8;/h1-3,8,14H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKMWQGLAQPWLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C(=CC=C3)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541218 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride | |
CAS RN |
95742-19-1 |
Source
|
Record name | 4-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70541218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the significance of the research paper "Improvement of Condensation Process for Synthesizing Iloperidone"?
A1: This research focuses on optimizing the synthesis of Iloperidone, a drug used to treat schizophrenia. 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride is a key intermediate in this synthesis. The paper describes how researchers achieved a higher yield (86.4%) of Iloperidone by using 6-Fluoro-3-(4-piperidine)-1,2-benzoisoxazole hydrochloride and 1-[4-(3-chloropropoxy)-3-methoxyphenyl]ethanone as starting materials, acetonitrile as the solvent, and potassium carbonate as the acid trapping agent at a specific temperature range (74-81°C) []. This improved process offers a more efficient and cost-effective method for large-scale production of Iloperidone.
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